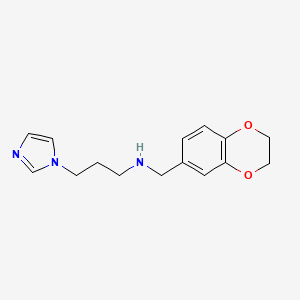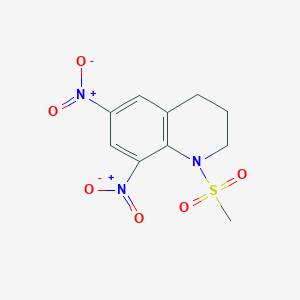![molecular formula C21H24N4O4 B11047581 3-butyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11047581.png)
3-butyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate is a complex organic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl groups, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate typically involves multiple steps. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is followed by the introduction of the butyl group and the methoxyanilino carbonyl moiety through subsequent reactions. The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyanilino carbonyl moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-(3-methoxyphenyl)-1H-1,2,3-triazole
- 5-(3-methoxyanilino)-1,2,3-triazole
- 3-(3-methoxyphenyl)-1H-1,2,3-triazole
Uniqueness
1-butyl-5-[(3-methoxyanilino)carbonyl]-3-(3-methoxyphenyl)-3H-1,2,3-triazol-1-ium-4-olate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyanilino and methoxyphenyl groups enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-butyl-N,1-bis(3-methoxyphenyl)-5-oxo-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C21H24N4O4/c1-4-5-12-24-19(20(26)22-15-8-6-10-17(13-15)28-2)21(27)25(23-24)16-9-7-11-18(14-16)29-3/h6-11,13-14H,4-5,12H2,1-3H3,(H-,22,23,26,27) |
InChI Key |
WKPKFALKCHPDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=C(C(=O)N(N1)C2=CC(=CC=C2)OC)C(=NC3=CC(=CC=C3)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11047502.png)

![4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester](/img/structure/B11047523.png)
![6,13-di(prop-2-yn-1-yl)-13,13a-dihydro-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B11047526.png)
![3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11047533.png)
![3-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B11047538.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B11047541.png)
![4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11047542.png)
![Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11047547.png)

![N-(4-Ethylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11047565.png)
![6-(2,6-Dimethoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047574.png)
![1-[(Z)-1-(4-Acetylanilino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11047575.png)
![N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11047582.png)
